1-Allyloxy-3-chloro-2-propanol

Description

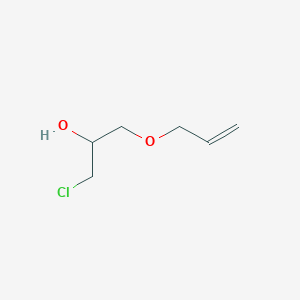

1-Allyloxy-3-chloro-2-propanol, with the CAS number 4638-03-3, is an organic compound that has garnered attention in the scientific community for its unique structural features. lookchem.comcymitquimica.com It possesses a molecular formula of C6H11ClO2 and a molecular weight of approximately 150.60 g/mol . lookchem.comncats.io The presence of three distinct functional groups—an allyl group, a chloro group, and a hydroxyl group—within a single molecule makes it a highly reactive and versatile intermediate in organic synthesis. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.605 g/mol lookchem.com |

| Boiling Point | 228.1°C at 760 mmHg lookchem.com |

| Flash Point | 91.8°C lookchem.com |

| Density | 1.088 g/cm³ lookchem.com |

In the broader context of organic chemistry, this compound is classified as a halohydrin ether. The chloro and hydroxyl groups on adjacent carbons are characteristic of a chlorohydrin, while the allyl group is attached via an ether linkage. This combination of functionalities allows for a wide range of chemical transformations.

Industrially, this compound is significant as a precursor in the synthesis of other valuable chemicals. For instance, it is a key intermediate in the production of allyl glycidyl (B131873) ether, a useful functional monomer. researchgate.net The synthesis of this compound is often achieved through the alcoholysis of epichlorohydrin (B41342) with allyl alcohol. researchgate.netchemicalbook.com This reaction highlights its connection to two widely used industrial feedstocks. Furthermore, its derivatives find applications in the production of surfactants and detergents. ontosight.ai

The term "bifunctional" in the context of this compound refers to the presence of two reactive sites that can undergo different types of chemical reactions. The hydroxyl group can participate in esterification and etherification reactions, while the chloro group is susceptible to nucleophilic substitution. cymitquimica.com The allyl group, with its double bond, can undergo addition reactions, such as hydrogenation, halogenation, and epoxidation. cymitquimica.com

This dual reactivity makes it a valuable tool for synthetic chemists. For example, the hydroxyl group can be protected while the chloro group is reacted, or vice versa, allowing for the stepwise construction of more complex molecules. The ability to selectively manipulate these functional groups is a cornerstone of modern organic synthesis.

Current research on this compound is focused on several key areas:

Catalyst Development: A significant portion of research is dedicated to finding more efficient and environmentally friendly catalysts for its synthesis. Traditional methods often rely on strong mineral acids like sulfuric or perchloric acid, which are corrosive and difficult to handle. researchgate.net Recent studies have explored the use of heterogeneous solid acid catalysts, such as nanocrystalline Zeolite Beta, which offer advantages in terms of reusability and reduced environmental impact. researchgate.net The goal is to achieve high yields and regioselectivity, favoring the formation of the desired 1-allyloxy isomer. researchgate.net

Applications in Synthesis: Researchers are continuously exploring new applications for this compound as a building block for novel compounds. Its use in the synthesis of 3-hydroxyoxetane has been documented, although the process was found to be low-yielding. google.com Further investigations into its derivatization could lead to the creation of new polymers, pharmaceuticals, and other specialty chemicals. cymitquimica.com

A primary challenge in the synthesis of this compound is the potential for the formation of isomeric byproducts. The reaction of epichlorohydrin with allyl alcohol can also yield 2-allyloxy-3-chloropropanol. google.com Therefore, developing highly regioselective catalysts that exclusively produce the desired 1-allyloxy isomer remains an active area of research.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 4638-03-3 lookchem.com |

| 1-benzoyloxy-3-allyloxy-2-propanone | Not Available |

| 1-benzoyloxy-3-allyloxypropan-2-ol | Not Available |

| 1-Butoxy-3-chloro-2-propanol | 16224-33-2 lookchem.com |

| 1-Chloro-2-propanol | 127-00-4 nih.gov |

| 1,3-Dichloro-2-propanol | 96-23-1 nih.gov |

| 2-allyloxy-3-chloropropanol | Not Available |

| 3-allyloxyoxetane | Not Available |

| 3-Hydroxyoxetane | 7748-36-9 google.com |

| (S)-3-allyloxy-propane-1,2-diol | Not Available |

| (RS)-3-allyloxy-propane-1,2-diol | Not Available |

| Allyl alcohol | 107-18-6 chemicalbook.com |

| Allyl glycidyl ether | 106-92-3 researchgate.net |

| Epichlorohydrin | 106-89-8 chemicalbook.com |

| Salcaprozic Acid | 183990-46-7 pharmaffiliates.com |

| Sulfuric acid | 7664-93-9 researchgate.net |

| Perchloric acid | 7601-90-3 researchgate.net |

| Zeolite Beta | Not Available |

| Josamycin EP Impurity A | 18361-46-1 synzeal.com |

Structure

3D Structure

Properties

CAS No. |

4638-03-3 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.6 g/mol |

IUPAC Name |

1-chloro-3-prop-2-enoxypropan-2-ol |

InChI |

InChI=1S/C6H11ClO2/c1-2-3-9-5-6(8)4-7/h2,6,8H,1,3-5H2 |

InChI Key |

DLVRPVNJFWEIFV-UHFFFAOYSA-N |

SMILES |

C=CCOCC(CCl)O |

Canonical SMILES |

C=CCOCC(CCl)O |

Other CAS No. |

4638-03-3 |

Pictograms |

Corrosive; Irritant |

Origin of Product |

United States |

Synthetic Methodologies for 1 Allyloxy 3 Chloro 2 Propanol

Conventional Synthetic Routes and Their Catalysis

Alcoholysis of Epichlorohydrin (B41342) with Allyl Alcohol

The fundamental and most common method for producing 1-allyloxy-3-chloro-2-propanol is the alcoholysis of epichlorohydrin using allyl alcohol. researchgate.net This reaction involves the nucleophilic attack of the hydroxyl group of allyl alcohol on one of the carbon atoms of the epoxide ring in epichlorohydrin. This process leads to the opening of the epoxide ring and the formation of the desired chlorohydrin ether. The reaction can be catalyzed by both acids and bases. However, acid catalysis is often preferred for its regioselectivity. The reaction exclusively yields this compound, indicating that the reaction proceeds via an SN2 mechanism. researchgate.net

Role of Protic Acid Catalysts (e.g., Sulfuric Acid, Perchloric Acid)

Conventional synthesis of this compound frequently employs protic acids like sulfuric acid and perchloric acid as catalysts. researchgate.net These strong acids protonate the oxygen atom of the epoxide ring in epichlorohydrin, which activates the ring towards nucleophilic attack by allyl alcohol. This activation facilitates the ring-opening process. While effective in promoting the reaction, the use of these homogeneous catalysts presents several drawbacks, including issues with reactor corrosion, difficulties in catalyst separation from the product, and environmental concerns related to their disposal. researchgate.net

A study utilizing sulfuric acid on silica (B1680970) gel at 20°C for 3.5 hours reported a yield of 92.0% for this compound. lookchem.com

Boron Trifluoride-Diethyl Etherate Catalysis

Boron trifluoride-diethyl etherate (BF₃·OEt₂) serves as an effective Lewis acid catalyst for the synthesis of this compound from allyl alcohol and epichlorohydrin. prepchem.comsigmaaldrich.com In this process, a mixture of allyl alcohol and a catalytic amount of boron trifluoride-diethyl etherate is heated, and then epichlorohydrin is added. prepchem.com The reaction is exothermic. prepchem.com

One documented procedure involves heating a mixture of 1.5 moles of allyl alcohol and 1 milliliter of boron trifluoride-diethyl etherate to 60°C, followed by the addition of 0.5 moles of epichlorohydrin over 45 minutes. prepchem.com After distillation to remove unreacted allyl alcohol, a 79.3% yield of this compound was obtained. prepchem.com In another instance, reacting 3 moles of allyl alcohol with 1 mole of epichlorohydrin in the presence of 0.7 grams of boron trifluoride-diethyl etherate at 85°C for 1 hour also successfully produced the target molecule. google.com

Advanced and Sustainable Synthetic Approaches

To address the limitations associated with conventional homogeneous catalysts, research has shifted towards the development of more sustainable and efficient heterogeneous catalytic systems. researchgate.net

Heterogeneous Catalysis for Enhanced Efficiency

Heterogeneous solid acid catalysts are gaining attention as they are generally more environmentally friendly, non-corrosive, non-toxic, and easier to handle and recycle compared to their homogeneous counterparts. researchgate.net

Nanocrystalline zeolite Beta has emerged as a highly efficient and reusable heterogeneous catalyst for the regioselective alcoholysis of epichlorohydrin with allyl alcohol. researchgate.net Zeolites are microporous crystalline materials, and the BEA type structure of zeolite Beta features a three-dimensional large-pore channel system that is advantageous for catalysis. researchgate.net

The use of nanocrystalline Beta zeolite offers several advantages. Its smaller crystal size provides an increased external surface area, which is believed to contribute to its higher catalytic activity. researchgate.net The reaction exclusively forms this compound, confirming a regioselective SN2 mechanism. researchgate.net Studies have systematically investigated the effects of reaction parameters such as catalyst quantity, reaction temperature, and the reusability of the nanocrystalline Beta zeolite catalyst. researchgate.net These solid acid catalysts can be readily recovered and reused, making them a promising alternative for industrial applications. researchgate.net

Investigation of Catalyst Reusability and Activity

The synthesis of this compound, a significant precursor for allyl glycidyl (B131873) ether, has traditionally relied on catalysts like sulfuric or perchloric acid. researchgate.net However, the focus has shifted towards heterogeneous solid acid catalysts which are environmentally benign, recoverable, non-corrosive, and recyclable. researchgate.net

A notable example is the use of nanocrystalline Beta zeolite in the alcoholysis of epichlorohydrin with allyl alcohol. researchgate.net This catalyst has demonstrated high activity and the ability to be reused multiple times. researchgate.net Studies have shown that acid-activated Montmorillonite K10 catalysts can also be successfully reused for several cycles in similar reactions. researchgate.net The reusability of these catalysts is a critical factor in developing sustainable and economically viable industrial processes.

The activity of nanocrystalline Beta zeolite is attributed to its increased external surface area due to its smaller crystal size. researchgate.net Research has systematically investigated the effects of catalyst quantity and reaction temperature on the alcoholysis of epichlorohydrin, confirming the efficiency of this reusable catalyst. researchgate.net

Table 1: Catalyst Reusability and Activity in this compound Synthesis

| Catalyst | Substrates | Key Findings | Reference |

|---|---|---|---|

| Nanocrystalline Beta zeolite | Epichlorohydrin, Allyl alcohol | Efficiently catalyzes the ring-opening of epichlorohydrin to yield this compound; catalyst is reusable. | researchgate.net |

| Acid-activated Montmorillonite K10 | Epichlorohydrin, Acetic acid | Successfully reused for several cycles in the synthesis of 1-acetoxy-3-chloro-2-propanol, a related compound. | researchgate.net |

Phase-Transfer Catalysis in Halohydrin Ether Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, offering advantages such as operational simplicity, mild reaction conditions, and environmental friendliness due to the use of biphasic systems. kyushu-u.ac.jp This methodology is particularly relevant in the synthesis of halohydrin ethers like this compound.

PTC facilitates reactions between reactants in different immiscible phases, often a liquid-liquid or solid-liquid system. fzgxjckxxb.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another where the reaction occurs. kyushu-u.ac.jp This approach can enhance reaction rates and yields. kyushu-u.ac.jpfzgxjckxxb.com

In the context of synthesizing related compounds, a patented method describes the synthesis of 1-chloro-2-hydroxy-3-allyloxypropane (an isomer of the target compound) where epichlorohydrin is reacted with propenyl in the presence of a complex solid catalyst. The subsequent step involves sulfonation using sodium sulfite (B76179) in the presence of a phase-transfer catalyst. This highlights the utility of PTC in multi-step syntheses involving halohydrin intermediates. The application of PTC is broad, covering various reactions from substitutions to polymerizations, making it a valuable tool in the manufacturing of fine chemicals and organic intermediates. fzgxjckxxb.comresearchgate.net

Green Chemistry Principles in Synthetic Design (e.g., Solvent-Free Conditions)

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. A key aspect of this is the move towards solvent-free reaction conditions, which minimizes waste and avoids the use of often hazardous organic solvents. rsc.org

The synthesis of this compound from the alcoholysis of epichlorohydrin with allyl alcohol can be conducted without a solvent. researchgate.net This approach aligns with green chemistry principles by reducing the environmental impact of the process. The use of heterogeneous catalysts, such as nanocrystalline Beta zeolite, further enhances the green credentials of the synthesis by allowing for easy separation and reuse of the catalyst. researchgate.netresearchgate.net

Solvent-free conditions can sometimes lead to different reaction outcomes. For instance, studies on the Claisen rearrangement of 1-allyloxy-4-methoxybenzene, a related allyloxy compound, under solvent-free microwave irradiation showed specific effects attributed to localized heating that were not observed in solution. rsc.org Furthermore, the development of sustainable, halogen-free methods using allylating agents like allyl alcohol under solvent-free conditions represents a significant advancement in green chemical synthesis. mdpi.com

Mechanistic Insights into this compound Formation

Nucleophilic Ring-Opening Mechanisms (e.g., SN2)

The formation of this compound predominantly occurs through the nucleophilic ring-opening of an epoxide, specifically epichlorohydrin, by an alcohol, in this case, allyl alcohol. researchgate.net This reaction is a type of nucleophilic substitution. researchgate.net

The exclusive formation of this compound in reactions catalyzed by nanocrystalline Beta zeolite confirms that the reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. researchgate.netresearchgate.net In this mechanism, the nucleophile (allyl alcohol) attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous breaking of the carbon-oxygen bond of the epoxide. researchgate.net

The regioselectivity of the ring-opening is a crucial aspect. For epoxides with an adjacent electron-withdrawing group like the chloromethyl group in epichlorohydrin, the nucleophilic attack generally occurs at the less substituted carbon atom of the epoxide ring. psu.edu This is consistent with an SN2-type pathway. However, the mechanism can be influenced by the catalyst and reaction conditions. For instance, in the presence of anhydrous zinc chloride, the ring-opening of epoxides can proceed via an SN1 or SN2 mechanism depending on the substituents on the epoxide. researchgate.net For alkyl-substituted epoxides, the SN2 mechanism predominates due to steric factors. researchgate.net

Kinetic Studies of Formation Reactions (e.g., Langmuir-Hinshelwood Model)

Kinetic studies provide valuable insights into the reaction rates and mechanisms of this compound formation. The Langmuir-Hinshelwood model is often employed to describe the kinetics of reactions occurring on the surface of heterogeneous catalysts. researchgate.net

In the context of related reactions, such as the alcoholysis of epichlorohydrin, kinetic analysis has shown that the reaction can follow first-order kinetics with respect to the epoxide and obey the Langmuir-Hinshelwood mechanism. researchgate.net This model assumes that the reaction takes place between adsorbed species on the catalyst surface. The catalytic cycle generally involves the adsorption of reactants onto the catalyst, a surface reaction between the adsorbed molecules, and subsequent desorption of the product. uni-heidelberg.de

Reactivity and Transformational Chemistry of 1 Allyloxy 3 Chloro 2 Propanol

Reactions Involving the Chloro Moiety

The chlorine atom in 1-Allyloxy-3-chloro-2-propanol is susceptible to reactions typical of alkyl halides, most notably nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions

The chloro group is a good leaving group, making the primary carbon to which it is attached an electrophilic site for nucleophilic attack. cymitquimica.com This allows for the introduction of various nucleophiles, leading to a diverse array of derivatives. For instance, reaction with amines can yield amino alcohols, while reaction with thiolates can produce sulfur-containing analogues. The specific conditions for these reactions, such as solvent, temperature, and the nature of the nucleophile, can be tailored to achieve the desired product.

Conversion to Epoxides (e.g., Allyl Glycidyl (B131873) Ether)

One of the most significant transformations of this compound is its conversion to allyl glycidyl ether. This intramolecular cyclization is typically achieved by treatment with a base, such as sodium hydroxide (B78521). google.comgoogle.com The reaction proceeds via an initial deprotonation of the hydroxyl group, followed by an intramolecular Williamson ether synthesis, where the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion to form the epoxide ring. google.com

The synthesis of allyl glycidyl ether from this compound is a crucial step in the production of various polymers and resins. wikipedia.org The process involves the initial ring-opening of epichlorohydrin (B41342) with allyl alcohol to form this compound, which is then cyclized to allyl glycidyl ether. google.comgoogle.com This two-step, one-pot synthesis is an efficient method for producing allyl glycidyl ether. google.com

Table 1: Synthesis of Allyl Glycidyl Ether from this compound

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium Hydroxide | Allyl Glycidyl Ether | Intramolecular Williamson Ether Synthesis |

Quaternary Salt Formation (e.g., with Hexamethylenetetramine)

The chloro group in this compound can react with tertiary amines to form quaternary ammonium (B1175870) salts. A notable example is the reaction with hexamethylenetetramine. google.com This reaction, known as the Delépine reaction, involves the alkylation of one of the nitrogen atoms of hexamethylenetetramine by the alkyl halide. wikipedia.org The resulting quaternary ammonium salt can then be hydrolyzed under acidic conditions to yield a primary amine. wikipedia.org This provides a method for converting the chloromethyl group into a primary aminomethyl group. The formation of these quaternary salts can also impart pesticidal properties to the molecule. google.com

Reactions Involving the Allyl Ether Moiety

The allyl group in this compound provides another site for chemical modification, primarily through reactions of the carbon-carbon double bond.

Electrophilic Addition Reactions

The double bond of the allyl group can undergo electrophilic addition reactions. For example, it can react with halogens (e.g., bromine, chlorine) or hydrogen halides. The addition of hypochlorous acid (HOCl) to an allyl group typically results in the formation of a chlorohydrin. researchgate.netresearchgate.net The regioselectivity of this addition can be influenced by the reaction conditions and the substrate.

Radical Reactions and Polymerization Initiation

The allyl group can participate in radical reactions. Under the influence of radical initiators, the double bond can be a site for the initiation of polymerization. researchgate.net This allows for the incorporation of the this compound moiety into polymer chains, leading to the formation of functional polymers. The presence of the chloro and hydroxyl groups on the polymer backbone can then be further modified to impart specific properties to the final material. The polymerization can proceed via various mechanisms, including free radical polymerization. researchgate.net

Rearrangement Reactions (e.g., Claisen-type Rearrangements in Related Systems)

While specific examples of Claisen rearrangements involving this compound are not extensively documented in readily available literature, the principles of this reaction type can be applied to understand its potential reactivity. The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the acs.orgacs.org-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.org

In related systems, the aliphatic Claisen rearrangement sees an allyl vinyl ether convert to an unsaturated carbonyl compound upon heating. organic-chemistry.org The reaction typically proceeds through a chair-like transition state, which can lead to high stereoselectivity. organic-chemistry.org For aromatic systems, the initial rearrangement is often followed by a tautomerization step to restore aromaticity. organic-chemistry.org

It is worth noting that uncatalyzed Claisen rearrangements generally require high temperatures, often exceeding 100°C. organic-chemistry.org However, the development of various catalyzed versions, such as the Ireland-Claisen, Eschenmoser-Claisen, and Johnson-Claisen rearrangements, has allowed for milder reaction conditions. organic-chemistry.orgorganicchemistrydata.org The Ireland-Claisen rearrangement, for instance, involves the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from an allyl ester, which then rearranges under gentler conditions. organicchemistrydata.org

The presence of the chloro and hydroxyl groups in this compound would likely influence the course of a Claisen-type rearrangement. These functional groups could potentially participate in side reactions or influence the stability of intermediates. For example, studies on the Claisen rearrangement of 1-allyloxy-4-methoxybenzene to 2-allyl-4-methoxyphenol (B1267482) have been conducted to examine the effects of reaction conditions, such as microwave heating versus conventional oil-bath heating. rsc.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is susceptible to oxidation to form the corresponding ketone, 1-allyloxy-3-chloro-2-propanone. A variety of oxidizing agents can be employed for this transformation. libretexts.org

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). libretexts.org PCC is considered a milder oxidant than chromic acid and is effective in converting secondary alcohols to ketones without further oxidation. libretexts.org More modern and often preferred reagents include Dess-Martin periodinane (DMP), which offers advantages such as higher yields and milder, non-acidic reaction conditions. libretexts.org

Other methods for alcohol oxidation include the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an agent like oxalyl chloride or trichloroisocyanuric acid, and TEMPO-catalyzed oxidations. organic-chemistry.orgorganic-chemistry.org TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxy) and its derivatives are effective catalysts for the aerobic oxidation of alcohols in the presence of a co-catalyst. organic-chemistry.orgorganic-chemistry.org For instance, the combination of TEMPO and diisopropyl azodicarboxylate (DIAD) can oxidize secondary alcohols to ketones. organic-chemistry.org

The choice of oxidant is crucial to ensure selectivity, especially in a molecule with multiple functional groups like this compound, to avoid unwanted side reactions involving the allyl group or the chloro substituent.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions to yield a variety of derivatives.

Etherification: The Williamson ether synthesis is a classic method for forming ethers. thieme-connect.de This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. thieme-connect.de Alternatively, reactions can be carried out using an alkyl halide in the presence of a base like sodium hydroxide, often under phase-transfer catalysis conditions to improve reactivity. thieme-connect.de

Esterification: Esterification can be achieved through several methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. Another common method is the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. The Ireland-Claisen rearrangement itself utilizes the formation of an ester from an allyl alcohol as a key initial step. organicchemistrydata.org

These transformations allow for the introduction of a wide range of functional groups, modifying the properties of the parent molecule for various applications.

Regioselective and Stereoselective Transformations

The synthesis of this compound itself is an example of a regioselective reaction. It is typically prepared by the alcoholysis of epichlorohydrin with allyl alcohol. researchgate.net This reaction, when catalyzed by solid acid catalysts like nanocrystalline Beta zeolite, proceeds via an SN2 mechanism, leading to the exclusive formation of this compound. researchgate.net The use of such heterogeneous catalysts is advantageous as they are environmentally benign, recoverable, and non-corrosive compared to traditional catalysts like sulfuric or perchloric acid. researchgate.net

The regioselectivity of subsequent reactions involving this compound is critical for synthesizing specific target molecules. For example, in hydrosilylation reactions of related allyloxy propanols, the choice of catalyst and silane (B1218182) can direct the addition to either the α or β position of the allyl double bond. researchgate.net

This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. ncats.io The development of enantioselective syntheses to produce chiral derivatives is of significant interest, particularly for applications in pharmaceuticals and fine chemicals.

One approach to obtaining enantiomerically enriched products is through the enantioselective reduction of the corresponding ketone, 1-allyloxy-3-chloro-2-propanone. Biocatalysts, such as alcohol dehydrogenases, have been shown to be effective in the asymmetric reduction of prochiral ketones to yield enantiomerically enriched alcohols. researchgate.net For example, glycerol (B35011) dehydrogenase (GDH) is a useful enzyme for the synthesis of enantiomerically enriched 1,2-diols. researchgate.net

Another strategy involves the kinetic resolution of the racemic alcohol. This can be achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. researchgate.net For instance, various lipases have been screened for the enantioselective resolution of similar chlorohydrin derivatives. researchgate.net

Furthermore, asymmetric dihydroxylation, such as the Sharpless asymmetric dihydroxylation, can be used on related aryl allyl ethers to introduce chirality, which can then be converted into enantiopure epoxides and subsequently to aryloxypropanolamines, a class of compounds that includes many β-adrenergic blocking agents. researchgate.net

Derivatives and Structural Analogues of 1 Allyloxy 3 Chloro 2 Propanol

Synthesis and Characterization of Glycidyl (B131873) Ether Derivatives

The most prominent derivative of 1-allyloxy-3-chloro-2-propanol is its corresponding glycidyl ether, allyl glycidyl ether (AGE). This transformation is a classic example of an intramolecular Williamson ether synthesis, where the chlorohydrin is converted into an epoxide.

The synthesis is typically achieved through a base-promoted intramolecular cyclization, also known as a dehydrochlorination reaction. This compound is treated with a strong base, such as sodium hydroxide (B78521), which deprotonates the hydroxyl group. The resulting alkoxide then acts as an internal nucleophile, attacking the adjacent carbon bearing the chlorine atom and displacing the chloride ion to form the stable three-membered oxirane ring of the glycidyl ether.

A common industrial method involves a two-step, one-pot process starting from allyl alcohol and epichlorohydrin (B41342). The first step is the catalyzed ring-opening of epichlorohydrin by allyl alcohol to form this compound. In the second step, an aqueous solution of sodium hydroxide is added to the reaction mixture to induce the ring-closing epoxidation, yielding allyl glycidyl ether. This process can achieve high yields, with crude product yields reported to be over 91% based on epichlorohydrin.

The reaction parameters for the ring-closing step are critical for maximizing yield and purity.

Table 1: Typical Reaction Parameters for Synthesis of Allyl Glycidyl Ether

| Parameter | Value/Condition |

| Starting Material | This compound |

| Reagent | Aqueous Sodium Hydroxide (NaOH) |

| Molar Ratio (Epichlorohydrin:Allyl Alcohol:NaOH) | 1 : 2–4 : 1–1.1 |

| Reaction Temperature | 30-50°C |

| Reaction Time | 0.5-1.5 hours |

| Post-Reaction | Standing for stratification, separation of aqueous layer, and rectification of crude product. |

This data represents a typical synthesis process starting from epichlorohydrin and allyl alcohol.

Characterization of the resulting allyl glycidyl ether is performed using standard analytical techniques. Gas chromatography (GC) is used to assess purity, which can exceed 99% after rectification. Spectroscopic methods such as infrared (IR) spectroscopy would confirm the disappearance of the broad O-H stretch from the starting alcohol and the appearance of characteristic epoxide C-O stretching bands. Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive structural confirmation.

Exploration of Propargyl Analogues

Structural analogues where the allyl group is replaced by a propargyl group are of significant interest due to the versatile reactivity of the terminal alkyne. The propargyl analogue of the parent compound is 1-propargyloxy-3-chloro-2-propanol.

The synthesis of this analogue is parallel to that of this compound itself, involving the reaction of propargyl alcohol with epichlorohydrin. This acid- or base-catalyzed reaction opens the epoxide ring of epichlorohydrin, with the propargyl alcohol acting as the nucleophile to form the desired chlorohydrin. While the reaction mechanism is similar, studies comparing the synthesis of allyl and propargyl ethers have noted that yields for propargyl ethers can sometimes be lower.

The key feature of propargyl analogues is the presence of the terminal alkyne, which serves as a reactive handle for a variety of chemical transformations not possible with the allyl group. These include:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions, allowing for efficient covalent ligation to molecules bearing an azide (B81097) group.

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts.

Nicholas Reaction: The reactivity of the propargylic position can be enhanced by complexation with dicobalt octacarbonyl, allowing for acid-mediated propargylation of various nucleophiles.

This enhanced reactivity makes propargyl analogues valuable intermediates for synthesizing more complex molecules and for applications in materials science and bioconjugation.

Diol Derivatives and Their Preparations

Diol derivatives of this compound can be prepared by manipulating its epoxide derivative or by replacing the chlorine atom. A key diol derivative is 3-allyloxy-1,2-propanediol (B54475) (also known as glycerol (B35011) α-monoallyl ether).

This compound is not typically prepared directly from this compound via nucleophilic substitution of the chlorine, as this can be complicated by competing reactions. A more efficient and common route is the hydrolysis of the corresponding epoxide, allyl glycidyl ether. The acid-catalyzed ring-opening of the epoxide with water proceeds readily to form the diol. For instance, heating allyl glycidyl ether in water with a catalytic amount of perchloric acid results in high yields of 3-allyloxy-1,2-propanediol. google.com

Another structurally related diol is 3-chloro-1,2-propanediol (B139630). While not a direct derivative that retains the allyloxy group, it represents the core structure of the parent compound without the ether linkage. It is an important industrial chemical primarily synthesized by the hydrolysis of epichlorohydrin or the chlorination of glycerol. Catalytic systems, including Brønsted acidic ionic liquids, have been shown to favor the selective chlorination of glycerol to produce 3-chloro-1,2-propanediol with high yield.

The presence of two hydroxyl groups in these diol derivatives increases their hydrophilicity and provides two sites for further functionalization, such as esterification or etherification, making them useful as crosslinking agents, monomers for polyesters, and intermediates in various syntheses.

Introduction of Other Halogenated and Fluorinated Analogues

Analogues of this compound can be synthesized where the chlorine atom is replaced by other halogens (bromine, fluorine, or iodine). These structural modifications alter the reactivity of the C-X bond, particularly with respect to its susceptibility to nucleophilic substitution.

Bromo and Iodo Analogues: The synthesis of the bromo analogue, 1-allyloxy-3-bromo-2-propanol, can be achieved by using epibromohydrin (B142927) as the starting material in place of epichlorohydrin. The reaction mechanism, involving the ring-opening of the epoxide by allyl alcohol, is identical to the synthesis of the chloro-derivative. Similarly, using epiiodohydrin would yield the iodo-analogue. The preparation of related bromohydrins, such as 1-bromo-2-propanol (B8343) from allyl bromide, demonstrates established methods for forming such structures. prepchem.com

Fluorinated Analogues: The synthesis of fluorinated analogues is more specialized. Direct fluorination of the alcohol is often challenging. A more common approach is to build the molecule from fluorinated starting materials. For example, reacting allyl alcohol with epifluorohydrin (B110758) would be a direct synthetic route. Alternatively, fluorinated glycidyl ethers can be prepared by reacting a fluoro-alcohol with epichlorohydrin, followed by ring closure. General methods for preparing fluorinated ethers often involve the addition of alcohols to fluorinated epoxides or fluoroolefins. fluorine1.ru The synthesis of various fluorinated aromatic glycidyl ethers has been reported, showcasing the feasibility of incorporating fluorine into this class of compounds. acs.org

The introduction of different halogens significantly impacts the molecule's properties. The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I), which in turn makes the halide a better leaving group for nucleophilic substitution reactions in the order I⁻ > Br⁻ > Cl⁻ > F⁻. This allows for fine-tuning the reactivity of the molecule for specific synthetic applications.

Structure-Reactivity Relationship Studies in Derivatives

The derivatives of this compound exhibit a wide range of reactivities based on their specific functional groups. Understanding the relationship between their structure and reactivity is key to their application in synthesis.

Halogen Reactivity (Cl vs. Br, F): The primary halide in the parent compound and its bromo- and iodo-analogues is a site for nucleophilic substitution (SN2) reactions. The reactivity follows the established trend for leaving group ability: I > Br > Cl. Therefore, 1-allyloxy-3-bromo-2-propanol would be expected to react faster with nucleophiles than this compound. Conversely, a fluoro-analogue would be significantly less reactive in SN2 reactions due to the strength of the C-F bond.

Allyl vs. Propargyl Group: The allyl group's double bond can undergo various addition reactions, such as halogenation, epoxidation, and hydrosilylation. It can also participate in transition metal-catalyzed reactions like allylic substitution. The propargyl group in the corresponding analogue offers a different set of reactions centered on its terminal alkyne. It is more acidic and can be deprotonated to form an acetylide, a potent nucleophile. Its linear geometry and ability to participate in cycloadditions ("click" chemistry) make it a highly valuable functional group for building complex architectures and for bioconjugation, a type of reactivity not available to the allyl group.

Chlorohydrin vs. Glycidyl Ether (Epoxide): The conversion of the chlorohydrin moiety into a glycidyl ether (epoxide) fundamentally changes its reactivity. The chlorohydrin's reactivity is dominated by the alcohol and the alkyl chloride. The epoxide, however, is a strained three-membered ring and is highly susceptible to ring-opening by a wide variety of nucleophiles (e.g., amines, alcohols, thiols, water). This reaction is highly regioselective; under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon, while under acidic conditions, it attacks the more substituted carbon. This predictable reactivity makes glycidyl ether derivatives powerful synthetic intermediates.

Diol Derivatives: The conversion to a diol, such as 3-allyloxy-1,2-propanediol, replaces the reactive C-Cl bond and epoxide ring with two hydroxyl groups (one primary, one secondary). The reactivity now mirrors that of glycerol, involving reactions like esterification, etherification, and oxidation. The presence of two hydroxyl groups allows the diol to act as a cross-linking agent in polymer synthesis.

By strategically choosing which functional group to incorporate, chemists can tune the reactivity of the this compound scaffold for a diverse array of synthetic purposes.

Applications of 1 Allyloxy 3 Chloro 2 Propanol in Advanced Organic Synthesis

Role as a Versatile Synthon for Complex Molecular Architectures

1-Allyloxy-3-chloro-2-propanol is a highly useful synthon, or building block, for creating intricate molecular structures. The presence of both a secondary alcohol and a primary alkyl chloride within the same molecule allows for a variety of chemical transformations. The chlorohydrin functionality is a precursor to an epoxide, which can then be opened by a wide range of nucleophiles to introduce new functional groups.

The reactivity of the hydroxyl and chloro groups allows for sequential reactions, enabling the controlled construction of complex molecules. For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution at the carbon bearing the chlorine. Subsequent deprotection and reaction at the hydroxyl group, or vice versa, provides a pathway to multifunctional compounds. Optically active chlorohydrins are particularly valuable as intermediates in the synthesis of a diverse family of organic compounds, including amino alcohols, epoxides, glycols, pyrrolidines, cyclopropanes, hydroxy nitriles, and azides uniovi.esacs.org. While specific examples detailing the extensive use of this compound in these varied syntheses are not extensively documented in readily available literature, the known reactivity of chlorohydrins provides a strong indication of its potential in these areas.

Precursor in Functional Monomer Development

A significant application of this compound is its role as a direct precursor to the functional monomer, allyl glycidyl (B131873) ether (AGE). The synthesis of AGE from this compound is a well-established industrial process.

The resulting monomer, AGE, is of considerable interest in polymer chemistry. It contains both an allyl group and an epoxy group, which can be polymerized selectively. This dual functionality allows for the synthesis of polymers with pendant reactive groups that can be further modified. For example, poly(allyl glycidyl ether) (PAGE) can be synthesized through the ring-opening polymerization of the epoxide group, leaving the allyl groups available for post-polymerization modification, such as thiol-ene "click" coupling reactions researchgate.net. This versatility makes PAGE a valuable platform for the development of functional materials, including hydrogels, drug delivery vehicles, and specialized coatings nih.govacs.orgnih.gov.

The properties of polymers derived from AGE can be tailored by copolymerization with other monomers. For instance, copolymerization with lactide has been explored to create biodegradable polyesters with pendant allyl groups, which can be further functionalized for biomedical applications nih.gov.

| Monomer/Polymer | Precursor | Key Features | Potential Applications |

| Allyl Glycidyl Ether (AGE) | This compound | Contains both allyl and epoxy functional groups | Synthesis of functional polymers, crosslinking agent |

| Poly(allyl glycidyl ether) (PAGE) | Allyl Glycidyl Ether | Versatile polymer backbone with pendant allyl groups for post-functionalization | Drug delivery, hydrogels, functional coatings |

| Poly(allyl glycidyl ether-co-lactide) | Allyl Glycidyl Ether and Lactide | Biodegradable polyester (B1180765) with pendant allyl groups | Biomedical materials, tissue engineering |

Intermediacy in the Synthesis of Specialty Chemicals

The most prominent role of this compound as an intermediate is in the production of allyl glycidyl ether (AGE). The synthesis is typically a two-step process starting from allyl alcohol and epichlorohydrin (B41342). In the first step, the epoxide ring of epichlorohydrin is opened by allyl alcohol to form this compound. In the second step, treatment with a base, such as sodium hydroxide (B78521), results in an intramolecular nucleophilic substitution, where the alkoxide formed from the secondary alcohol displaces the chloride to form the new epoxide ring of AGE.

This transformation is a classic example of the Williamson ether synthesis adapted for epoxide formation. The reaction conditions for both steps can be optimized to achieve high yields of the desired product.

Beyond AGE, this compound can serve as an intermediate in the synthesis of other specialty chemicals. For instance, the reaction of the chlorohydrin with amines would lead to the formation of amino alcohols, which are important intermediates in the pharmaceutical and agrochemical industries.

Catalytic Applications and Ligand Precursors

While direct applications of this compound as a catalyst or ligand precursor are not widely reported, its functional groups offer potential for such uses. The hydroxyl group can be derivatized to create ligands for transition metal catalysis. For example, it could be converted into a phosphinite or other phosphorus-containing group, which are common ligation sites in homogeneous catalysis.

Furthermore, the allyl group can be utilized in the synthesis of more complex ligands. For example, it could undergo hydroformylation or other addition reactions to introduce new donor atoms. The bifunctional nature of the molecule could allow for the synthesis of chiral ligands, where the stereocenter at the secondary alcohol could influence the stereochemical outcome of catalytic reactions.

While speculative, the chemical handles present in this compound suggest a potential for its development into a precursor for novel ligands and catalysts, an area that remains to be explored. The synthesis of catalysts from chlorohydrins is a known strategy in organic synthesis, suggesting the feasibility of this approach uniovi.esoup.com.

Polymerization Studies Involving 1 Allyloxy 3 Chloro 2 Propanol and Its Derivatives

Copolymerization with Various Monomers (e.g., Vinyl Ethers, Epoxides)

Research on related compounds, such as those derived from vanillin (B372448) that contain both allyl and vinyl groups, has shown that the allyl functional groups can remain unreacted during the primary polymerization of the vinyl group, making them available for subsequent cross-linking reactions. This suggests that if 1-Allyloxy-3-chloro-2-propanol were copolymerized, the resulting polymer could possess pendant chlorohydrin groups, which could be further functionalized.

Role as a Reactive Diluent in Resin Systems

Reactive diluents are substances used to reduce the viscosity of resin systems, such as epoxy formulations, to improve their processability. These diluents have functional groups that allow them to react with the resin components during the curing process, becoming a permanent part of the polymer network.

While there is no specific data found on the use of this compound as a reactive diluent, its structure suggests potential applicability. The hydroxyl group could react with epoxy groups, and the chloro group could be a site for other reactions. Compounds like butyl glycidyl (B131873) ether and allyl glycidyl ether are commonly used as reactive diluents in epoxy systems. The performance of a reactive diluent is typically evaluated based on its ability to reduce viscosity and its effect on the mechanical and thermal properties of the cured resin. Without experimental data, the efficiency of this compound in this role remains speculative.

Table 1: Comparison of Functional Groups in Selected Reactive Diluents

| Compound Name | Functional Groups Available for Reaction | Primary Role in Resin Systems |

|---|---|---|

| Butyl glycidyl ether | Epoxide | Viscosity reduction |

| Allyl glycidyl ether | Epoxide, Allyl | Viscosity reduction, site for secondary cross-linking |

Photopolymerization and Cationic Polymerization Research

Photopolymerization involves the use of light to initiate a polymerization reaction. Cationic polymerization is a type of chain-growth polymerization where the active species is a carbocation. Epoxides and vinyl ethers are classes of monomers that are readily polymerized through cationic mechanisms, often initiated by photoinitiators.

No specific research on the photopolymerization or cationic polymerization of this compound was identified. For this compound to undergo such polymerization, it would likely first need to be converted to its corresponding epoxide, allyl glycidyl ether. The chlorohydrin group is not typically susceptible to direct cationic ring-opening polymerization in the same way an epoxide is. Research on related functionalized monomers indicates that the presence of different functional groups can influence the polymerization kinetics and the properties of the resulting polymer.

Development of Functional Polymers with Tailored Properties

The synthesis of functional polymers with specific, tailored properties is a major goal of polymer chemistry. The structure of this compound, with its three distinct functional groups (allyl, chloro, and hydroxyl), makes it a potentially interesting monomer for creating functional polymers. These groups could be used for post-polymerization modification to introduce a variety of other functionalities, leading to polymers with tailored properties for specific applications.

For instance, the hydroxyl and chloro groups could be converted into an epoxide, which could then be used for grafting other polymer chains. The allyl group could be used for thiol-ene "click" chemistry, a highly efficient and specific reaction for attaching molecules to the polymer backbone. However, without specific studies on the polymerization of this compound, the development of such functional polymers remains a theoretical possibility rather than a demonstrated reality.

Table 2: Potential Functionalization Reactions for Polymers Containing this compound Units

| Functional Group on Monomer | Potential Post-Polymerization Reaction | Resulting Functionality |

|---|---|---|

| Hydroxyl and Chloro | Treatment with base (e.g., NaOH) | Epoxide |

| Allyl | Thiol-ene reaction with a functional thiol | Thioether linkage with desired functional group |

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Allyloxy 3 Chloro 2 Propanol

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for separating 1-Allyloxy-3-chloro-2-propanol from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of this compound. Reverse-phase (RP) HPLC methods are particularly effective for its separation and quantification. sielc.com

A typical RP-HPLC method involves a nonpolar stationary phase (such as a C18 or Newcrom R1 column) and a polar mobile phase. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) (MeCN) and water is commonly employed. sielc.com An acid, such as phosphoric acid, is often added to the mobile phase to improve peak shape and resolution. sielc.com For applications requiring compatibility with mass spectrometry (LC-MS), volatile acids like formic acid are used in place of non-volatile acids such as phosphoric acid. sielc.com This liquid chromatography method is scalable and can be adapted for the isolation of impurities through preparative separation. sielc.com

Interactive Table: HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale / Details |

|---|---|---|

| Mode | Reverse-Phase (RP) | Suitable for moderately polar compounds. |

| Stationary Phase | Newcrom R1, C18 | Provides effective retention and separation. Newcrom R1 is noted for low silanol (B1196071) activity. sielc.com |

| Mobile Phase | Acetonitrile (MeCN) / Water | Common solvent system for RP-HPLC offering good separation efficiency. |

| Additive | Phosphoric Acid or Formic Acid | Improves peak symmetry. Formic acid is preferred for MS compatibility. sielc.com |

| Detection | UV, Refractive Index (RI), MS | Selection depends on the analytical requirements. |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm). The methods developed for HPLC analysis of this compound are readily transferable to UPLC systems. By using columns with smaller particles (e.g., 3 µm or less), UPLC applications can achieve significantly faster separations, making it suitable for high-throughput analysis. sielc.com

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. These methods provide detailed information about the compound's molecular structure, functional groups, and atomic connectivity.

Infrared (IR) Spectroscopy (FTIR, Vapor Phase IR)

Interactive Table: Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200 - 3600 | O-H (Alcohol) | Stretching (Broad) |

| 3000 - 3100 | C-H (Alkene) | Stretching |

| 2850 - 3000 | C-H (Alkane) | Stretching |

| 1640 - 1680 | C=C (Alkene) | Stretching |

| 1050 - 1150 | C-O (Ether & Alcohol) | Stretching |

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. The spectrum would also show C-H stretching vibrations for both sp² (alkene) and sp³ (alkane) hybridized carbons, a C=C stretching peak for the allyl group, strong C-O stretching bands for the ether and alcohol functionalities, and a C-Cl stretching absorption in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. When coupled with techniques like Gas Chromatography (GC-MS), it can also reveal structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₆H₁₁ClO₂, giving it a monoisotopic mass of approximately 150.04 Da. In mass spectrometry, the compound can be observed as various adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several of these adducts.

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 151.05203 | 129.4 |

| [M+Na]⁺ | 173.03397 | 137.1 |

| [M+NH₄]⁺ | 168.07857 | 150.9 |

Data obtained from predicted values.

Under electron ionization (EI) conditions, the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways would likely include the loss of the allyl group (C₃H₅), cleavage of the C-C bonds in the propanol (B110389) backbone, and loss of a chlorine atom or a molecule of HCl. Analysis of these fragments provides confirmatory evidence for the compound's structure.

Elemental Analysis for Compositional Verification

Elemental analysis is a foundational analytical technique used to determine the mass percentage of each element within a compound. This method serves as a primary tool for verifying the empirical and molecular formula of a synthesized or purified substance, ensuring its compositional integrity. For this compound, the molecular formula is established as C6H11ClO2 sigmaaldrich.com.

The theoretical elemental composition is calculated based on the compound's molecular weight and the atomic weights of its constituent elements. Experimental values, typically obtained through combustion analysis for carbon and hydrogen and other specific methods for chlorine and oxygen, are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values confirms the purity and identity of the compound.

Below is a data table detailing the theoretical elemental composition of this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 47.85% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.36% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 23.54% |

| Oxygen | O | 15.999 | 2 | 31.998 | 21.25% |

| Total Molecular Weight | 150.605 | 100.00% |

Advanced Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated analytical techniques, which combine a separation method with a detection method, are indispensable for the analysis of specific compounds within a mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful examples of such techniques used for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for analyzing volatile and thermally stable compounds. In this technique, the sample is vaporized and separated based on its boiling point and polarity in a gas chromatograph before being introduced into a mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. The existence of a mass spectrum for this compound in analytical databases confirms its suitability for GC-MS analysis spectrabase.com. While specific operational parameters for this compound are proprietary to individual research, GC-MS is widely applied for the analysis of related chloropropanols, demonstrating its effectiveness for this class of chemicals nih.govagriculturejournals.cznih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for compounds that are not sufficiently volatile or are thermally labile. It separates components in a liquid phase before mass spectrometric detection. Reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound sielc.comsielc.com.

A typical mobile phase for such an analysis consists of acetonitrile (MeCN) and water sielc.comsielc.com. For the method to be compatible with a mass spectrometer, non-volatile buffers like phosphoric acid must be substituted with volatile alternatives, such as formic acid sielc.comsielc.com. This substitution is critical to prevent contamination of the MS ion source. The availability of methods for smaller 3 µm particle columns also allows for rapid analysis using Ultra-Performance Liquid Chromatography (UPLC) systems sielc.comsielc.com.

The following interactive table summarizes the application of these hyphenated techniques for the analysis of this compound.

Table 2: Summary of Hyphenated Analytical Techniques

| Technique | Principle | Application Notes for this compound | Reference |

|---|---|---|---|

| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Suitable for analysis; a reference mass spectrum is available in databases, confirming its use for identification. | spectrabase.com |

| LC-MS | Separation of compounds in a liquid phase followed by mass-based detection. | Reverse-phase HPLC methods are established. The mobile phase (Acetonitrile/Water) must use a volatile acid (e.g., formic acid) for MS compatibility. UPLC methods are also applicable for faster analysis. | sielc.comsielc.com |

Computational Chemistry and Theoretical Studies on 1 Allyloxy 3 Chloro 2 Propanol

Molecular Structure and Conformation Analysis

The three-dimensional structure of 1-Allyloxy-3-chloro-2-propanol is crucial for understanding its physical and chemical properties. Due to the presence of several single bonds, the molecule can exist in various conformations. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, can be employed to determine the most stable conformations and the energy barriers between them.

Key Structural Parameters (Illustrative DFT Calculation Results for a Stable Conformer):

| Parameter | Value (Å or degrees) |

| C1-C2 Bond Length | 1.53 Å |

| C2-C3 Bond Length | 1.52 Å |

| C2-O (hydroxyl) Bond Length | 1.43 Å |

| C3-Cl Bond Length | 1.79 Å |

| C1-O-C (ether) Bond Angle | 112.5° |

| C1-C2-C3 Bond Angle | 110.8° |

| O-C2-C3-Cl Dihedral Angle | -65.2° (gauche) |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Specific computational studies on this compound are not widely available in published literature.

Conformational analysis of similar chlorohydrins suggests that intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom or the ether oxygen can play a significant role in stabilizing certain conformers. The gauche conformation around the C2-C3 bond is often favored in such structures.

Reaction Pathway Modeling and Transition State Characterization

The synthesis of this compound typically involves the reaction of allyl alcohol with epichlorohydrin (B41342). Computational chemistry can model this reaction to elucidate its mechanism, identify transition states, and calculate activation energies. This information is vital for optimizing reaction conditions and understanding selectivity.

The reaction is often catalyzed by a Lewis acid, which activates the epoxide ring for nucleophilic attack by the allyl alcohol. Theoretical modeling can investigate the role of the catalyst in lowering the activation energy barrier.

Illustrative Reaction Energy Profile Data:

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants (Allyl alcohol + Epichlorohydrin) | 0 |

| Lewis Acid-Epichlorohydrin Complex | -5.2 |

| Transition State | +15.8 |

| Product Complex | -12.4 |

| Products | -2.1 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling. Actual values would require specific quantum chemical calculations.

By characterizing the geometry of the transition state, researchers can understand the key interactions that govern the reaction's stereochemistry and regioselectivity. For instance, modeling can predict whether the nucleophilic attack occurs at the more or less substituted carbon of the epoxide ring.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental spectra for structure verification. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.

Predicted NMR Chemical Shifts (Illustrative):

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 (Allyloxy CH₂) | 72.5 | 4.05 |

| C2 (CHOH) | 70.1 | 3.90 |

| C3 (CH₂Cl) | 46.8 | 3.65 |

| Allyl CH= | 134.2 | 5.90 |

| Allyl =CH₂ | 117.9 | 5.25, 5.35 |

Note: These are illustrative values. The accuracy of predicted NMR shifts depends on the level of theory and the solvent model used in the calculation.

Similarly, vibrational frequencies from DFT calculations can be used to assign the peaks in an experimental IR or Raman spectrum to specific molecular vibrations, such as O-H stretching, C-Cl stretching, and C-O-C ether stretching.

Studies on Intermolecular Interactions and Solvation Effects

The interactions of this compound with itself and with solvent molecules are critical to its bulk properties, such as boiling point, solubility, and viscosity. Computational studies can model these intermolecular interactions, which are primarily hydrogen bonding (due to the hydroxyl group) and dipole-dipole interactions.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. These simulations can reveal details about the solvation shell around the molecule and the strength of solvent-solute interactions. For instance, in a protic solvent like water, the hydroxyl group of this compound would act as both a hydrogen bond donor and acceptor.

The presence of both a hydrogen bond donor (OH) and halogen (Cl) allows for the possibility of complex intermolecular interactions, including halogen bonding, which could influence the molecule's self-assembly and interaction with biological systems.

Computational Design of Novel Catalysts for Synthesis

As mentioned, the synthesis of this compound is often catalyzed. Computational chemistry can be a powerful tool in the rational design of new and improved catalysts for this reaction. By understanding the reaction mechanism at a molecular level, researchers can design catalysts that are more active, selective, and environmentally friendly.

In silico screening of potential catalysts can be performed to predict their efficacy before they are synthesized and tested in the lab. This approach can significantly accelerate the catalyst development process. For the reaction between allyl alcohol and epichlorohydrin, computational studies could focus on designing Lewis acids that effectively activate the epoxide ring while minimizing side reactions. Descriptors such as the catalyst's Lewis acidity, steric bulk, and interaction with the reactants can be calculated and correlated with catalytic performance.

An exploration of the future research directions and emerging opportunities for the chemical compound this compound reveals significant potential across various fields of chemical science and engineering. From biocatalysis and flow chemistry to the development of novel materials and sustainable production methods, this versatile chlorohydrin is at the center of innovative research aimed at enhancing chemical synthesis and material performance.

Q & A

Q. What are the key considerations for synthesizing 1-Allyloxy-3-chloro-2-propanol in laboratory settings?

Methodological Answer: Synthesis requires careful control of reaction conditions due to the proximity of reactive functional groups (allyloxy and chloro). A stepwise approach, such as allylation of 3-chloro-1,2-propanediol derivatives under inert atmospheres, is recommended to minimize side reactions. Purification via fractional distillation or column chromatography is critical to isolate the product from unreacted starting materials .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from the allyloxy and chloro groups. Gas Chromatography-Mass Spectrometry (GC-MS) can assess purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like C-O-C and C-Cl bonds .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer: Due to the reactivity of allyl and chloro groups, use fume hoods, nitrile gloves, and chemical-resistant goggles. Store in airtight containers away from oxidizers and bases. Emergency procedures should align with guidelines for allyl chloride derivatives, including neutralization of spills with inert adsorbents .

Q. What are the common degradation pathways of this compound under ambient conditions?

Methodological Answer: Hydrolysis of the chloro group in humid environments is a primary pathway, forming 1-allyloxy-2,3-propanediol. Accelerated stability studies under controlled humidity (e.g., 40°C/75% RH) with periodic HPLC analysis can quantify degradation rates .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while mitigating instability of this compound?

Methodological Answer: Employ kinetic control strategies, such as low-temperature reactions (-10°C to 0°C) and aprotic solvents (e.g., THF or DCM). Stabilizing agents like molecular sieves can reduce hydrolysis. Computational modeling (DFT) may predict intermediate stability to guide reaction optimization .

Q. What methodologies are recommended for assessing the endocrine-disrupting potential of this compound?

Methodological Answer: Follow the EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays, including estrogen receptor binding assays and amphibian metamorphosis tests. High-throughput in vitro models (e.g., ERα-CALUX) paired with in vivo zebrafish embryo exposure studies can validate mechanistic pathways .

Q. How do solvent systems influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the chloro group, while protic solvents (e.g., ethanol) favor allyloxy group participation. Kinetic studies using UV-Vis spectroscopy under varying solvent dielectric constants can quantify solvent effects .

Q. What strategies resolve contradictions in reported toxicity data for this compound across studies?

Methodological Answer: Conduct meta-analyses with standardized test conditions (e.g., OECD guidelines). Cross-validate cell-line-specific responses (e.g., HepG2 vs. MCF-7) and control for batch-to-batch purity variations using LC-MS. Collaborative inter-laboratory studies improve reproducibility .

Q. How does the allyloxy group modulate the compound’s reactivity compared to methyl or ethyl ether analogs?

Methodological Answer: The electron-rich allyloxy group increases susceptibility to electrophilic attack, as demonstrated by comparative Hammett substituent constants. Competitive reaction studies with iodine monochloride can quantify relative reactivities .

Q. In which non-traditional applications (e.g., polymer chemistry) has this compound shown promise?

Methodological Answer: It serves as a crosslinking agent in epoxy resin formulations due to its dual functionality. Rheological studies of cured resins, combined with TGA/DSC analysis, can evaluate thermal stability and mechanical properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

Methodological Answer: Re-evaluate solubility measurements using standardized protocols (e.g., shake-flask method at 25°C). Variables like pH, ionic strength, and trace impurities (e.g., hydrolysis products) must be controlled. Computational solubility prediction tools (e.g., COSMO-RS) can complement experimental data .

Q. What experimental designs clarify conflicting results in the compound’s genotoxicity profile?

Methodological Answer: Perform Ames tests with metabolic activation (S9 fraction) and micronucleus assays in parallel. Dose-response curves and benchmark dose modeling (BMD) can distinguish threshold effects from artifactual positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.